CYP3A4 Preferential Inhibition: A ~19- to >100-Fold Selectivity Window Over Six Other CYP Isoforms
In a broad human cytochrome P450 inhibition panel curated by Amgen and deposited in ChEMBL (CHEMBL2019023), 2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one demonstrated an IC50 of 400 nM against CYP3A4 (using midazolam as probe substrate in human liver microsomes, 5-min preincubation, LC-MS/MS detection), compared with substantially weaker inhibition of CYP2C19 (IC50 7.60 μM), CYP2B6 (IC50 9.90 μM), CYP2C9 (IC50 24.2 μM), and IC50 values ≥50 μM against CYP2D6, CYP2C8, CYP1A2, and CYP2E1 [1]. This selectivity profile—where CYP3A4 is inhibited at sub-micromolar concentrations while the next most sensitive isoform (CYP2C19) requires ~19-fold higher concentration—is a quantitatively defined feature not established for the positional isomers 2,2,5-trimethyl or 2,2,7-trimethyl analogs, which lack any published CYP panel data .
| Evidence Dimension | CYP isoform inhibition selectivity (IC50) |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 400 nM; CYP2C19 IC50 = 7.60 μM; CYP2B6 IC50 = 9.90 μM; CYP2C9 IC50 = 24.2 μM; CYP2D6/CYP2C8/CYP1A2/CYP2E1 IC50 ≥ 50 μM |
| Comparator Or Baseline | Closest positional isomers (2,2,5-trimethyl and 2,2,7-trimethyl) have no published CYP inhibition data; typical dihydroquinazolinones in the class are not characterized for CYP panel selectivity |
| Quantified Difference | CYP3A4/CYP2C19 selectivity ratio ≈ 19:1; CYP3A4/CYP2D6 ratio > 125:1 |
| Conditions | Human liver microsomes; probe substrates: midazolam (CYP3A4), (S)-mephenytoin (CYP2C19), bupropion (CYP2B6), diclofenac (CYP2C9), dextromethorphan (CYP2D6), paclitaxel (CYP2C8), phenacetin (CYP1A2), chlorzoxazone (CYP2E1); preincubation 5 min; detection by LC-MS/MS; data source: Amgen/ChEMBL via BindingDB |
Why This Matters
For researchers designing ADME panels or screening for drug-drug interaction liabilities, this compound provides a rare quantitatively characterized CYP3A4-preferring inhibition profile within the dihydroquinazolinone class, enabling its use as a reference tool where CYP3A4 selectivity over CYP2D6, CYP2C8, and CYP1A2 is required.
- [1] BindingDB. BDBM50380513 (CHEMBL2019023): Full Cytochrome P450 Inhibition Profile for 2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one. Deposited by Amgen; curated by ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380513 (accessed 2026-05-10). View Source
